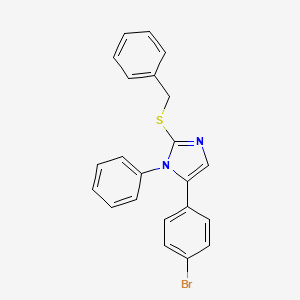

2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with benzylthio, bromophenyl, and phenyl groups

Métodos De Preparación

The synthesis of 2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions .

Análisis De Reacciones Químicas

2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The bromophenyl group can be reduced to phenyl using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula: C19H16BrN2S

- Molecular Weight: 365.31 g/mol

- IUPAC Name: 2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole

Physical Properties

- Appearance: Typically presented as a solid or crystalline form.

- Solubility: Soluble in organic solvents such as DMSO and DMF.

Medicinal Chemistry

The compound has shown potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth. Recent studies have indicated that derivatives of imidazole can effectively target cancer cell lines, leading to apoptosis.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that modifications of imidazole derivatives, including those similar to this compound, exhibited significant cytotoxicity against breast cancer cells. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Materials Science

In materials science, imidazole compounds are utilized for their coordination properties with metal ions, making them suitable for developing metal-organic frameworks (MOFs).

Application in MOFs

Research has shown that incorporating this compound into MOFs enhances their stability and gas adsorption properties. These materials are being explored for applications in gas storage and separation technologies.

Analytical Chemistry

The compound serves as a useful reagent in various analytical methods, particularly in the detection of heavy metals and other pollutants.

Example: Heavy Metal Detection

A method developed using this compound allows for the sensitive detection of lead ions in water samples. The imidazole moiety facilitates complexation with lead, resulting in a measurable color change that can be quantified spectrophotometrically.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio and bromophenyl groups can enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar compounds to 2-(benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole include:

2-(benzylthio)-3-(4-bromophenyl)-4(3H)-quinazolinone: This compound shares the benzylthio and bromophenyl groups but has a quinazolinone core instead of an imidazole ring.

2-(benzylthio)-3-(4-methylphenyl)-4(3H)-quinazolinone: Similar to the previous compound but with a methyl group instead of a bromine atom.

These compounds highlight the versatility of the benzylthio and bromophenyl groups in different chemical contexts, showcasing the unique properties of this compound.

Actividad Biológica

2-(Benzylthio)-5-(4-bromophenyl)-1-phenyl-1H-imidazole, with the CAS number 1207038-21-8, is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H17BrN2S with a molecular weight of 421.4 g/mol. The compound features a complex structure that includes a benzylthio group and a bromophenyl group, which are believed to contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1207038-21-8 |

| Molecular Formula | C22H17BrN2S |

| Molecular Weight | 421.4 g/mol |

Antitumor Activity

Recent studies have highlighted the antitumor activity of imidazole derivatives, including those structurally similar to this compound. For instance, a study evaluated various imidazole compounds against several cancer cell lines, revealing promising results for compounds with similar structural features.

Case Study: Antiproliferative Effects

In one study, compounds were tested on cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The results indicated that certain derivatives exhibited significant antiproliferative effects:

- IC50 Values : The concentration required to inhibit cell growth by 50% was determined for various compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 18.53 |

| Compound B | HeLa | 4.07 |

| Compound C | SGC-7901 | 2.96 |

These findings suggest that modifications in the imidazole structure can enhance antitumor potency, with some derivatives showing IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. For example, the activation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 have been observed following treatment with certain imidazole derivatives .

Apoptosis Induction Study

In a specific study involving HeLa cells treated with a derivative similar to our compound:

- The treatment resulted in a 68.2% apoptosis rate , significantly higher than the control group treated with 5-FU, which showed a 39.6% apoptosis rate .

This indicates that the compound not only inhibits cell proliferation but also actively promotes programmed cell death in cancer cells .

Propiedades

IUPAC Name |

2-benzylsulfanyl-5-(4-bromophenyl)-1-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2S/c23-19-13-11-18(12-14-19)21-15-24-22(25(21)20-9-5-2-6-10-20)26-16-17-7-3-1-4-8-17/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOBNDTXGISRHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.